molecular formula C19H20ClN5O3 B3006771 5-amino-1-(4-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-68-5

5-amino-1-(4-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3006771
CAS No.: 900013-68-5
M. Wt: 401.85
InChI Key: SAPDCEJNQCEWGQ-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Benzyl Groups: The benzyl groups can be attached via alkylation reactions using appropriate benzyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

5-amino-1-(4-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-methylbenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-fluorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-(4-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 4-chlorobenzyl group, in particular, may influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-[(3,4-dimethoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-27-15-8-5-13(9-16(15)28-2)10-22-19(26)17-18(21)25(24-23-17)11-12-3-6-14(20)7-4-12/h3-9H,10-11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPDCEJNQCEWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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